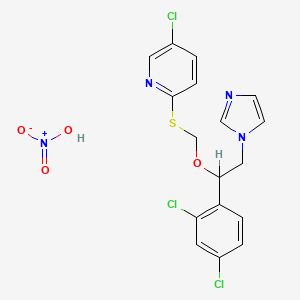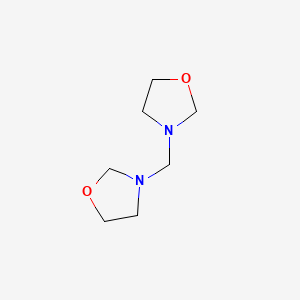
3,3'-Methylenebis(1,3-oxazolidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(1,3-oxazolidine) is an organic compound that belongs to the class of oxazolidines. It is characterized by the presence of two oxazolidine rings connected by a methylene bridge. This compound is known for its reactivity and has found applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3’-Methylenebis(1,3-oxazolidine) can be synthesized through the condensation of 2-aminoethanol with formaldehyde. The reaction typically involves a molar ratio of 2:3 (2-aminoethanol to formaldehyde). The condensation process is carried out by adding 2-aminoethanol to a boiling mixture of paraformaldehyde and an organic solvent that forms an azeotrope with water. The water produced during the reaction is simultaneously removed by azeotropic distillation .
Industrial Production Methods
In industrial settings, the synthesis of 3,3’-Methylenebis(1,3-oxazolidine) follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient distillation systems to ensure high yields and purity of the final product. The reaction conditions are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis(1,3-oxazolidine) undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form corresponding oxazolidines.
Hydrolysis: The compound can be hydrolyzed to yield 2-aminoethanol and formaldehyde.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Condensation: Paraformaldehyde and 2-aminoethanol are commonly used.
Hydrolysis: Aqueous alkali or heating with water can induce hydrolysis.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
Condensation: Formation of oxazolidines.
Hydrolysis: 2-aminoethanol and formaldehyde.
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced products can be obtained.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis(1,3-oxazolidine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial properties and is studied for its biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and stability
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis(1,3-oxazolidine) involves its ability to undergo hydrolysis, releasing formaldehyde and 2-aminoethanol. The formaldehyde released can react with various biological molecules, leading to antimicrobial effects. Additionally, the compound can form stable complexes with metal ions, enhancing its utility in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Methylenebis(5-methyloxazolidine): Similar structure but with a methyl group on the oxazolidine ring.
3-(Organyloxymethyl)-1,3-oxazolidines: Variants with different alkyl or aryl groups attached to the oxazolidine ring.
Uniqueness
3,3’-Methylenebis(1,3-oxazolidine) is unique due to its dual oxazolidine rings connected by a methylene bridge, which imparts distinct reactivity and stability. This structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
66204-43-1 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-(1,3-oxazolidin-3-ylmethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C7H14N2O2/c1-3-10-6-8(1)5-9-2-4-11-7-9/h1-7H2 |
InChI-Schlüssel |
KSHKNZCWWVVNHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCN1CN2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



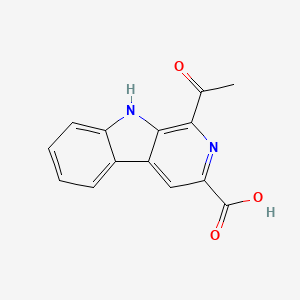
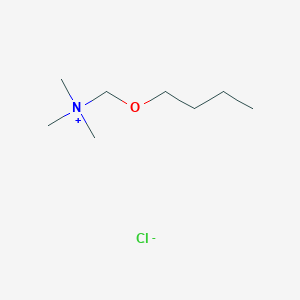


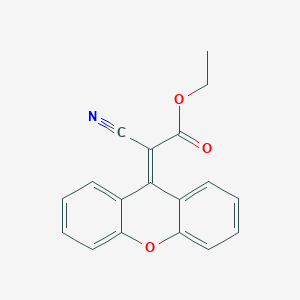
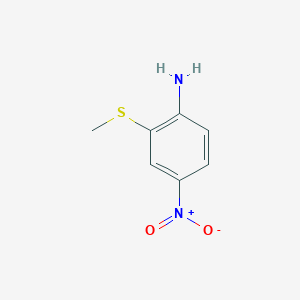
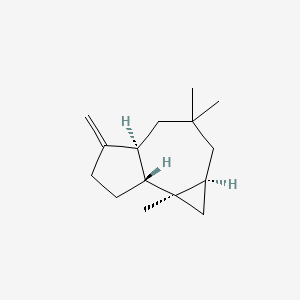
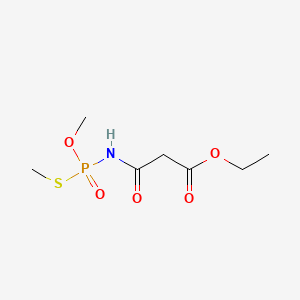
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)


